Spiro[2.4]heptan-4-ol
Description
Context within Spirocyclic Chemical Compounds
Spirocyclic compounds are molecules characterized by a unique structural motif where two or more rings are connected by a single, common atom known as the spiro atom. tandfonline.comontosight.ai This arrangement distinguishes them from fused ring systems, which share two or more atoms between rings. Spiro[2.4]heptan-4-ol is a member of this class, specifically containing a cyclopropane (B1198618) ring and a cyclopentane (B165970) ring conjoined at a quaternary carbon. cambridgescholars.com
In recent years, spirocyclic scaffolds have seen a surge of interest in medicinal chemistry and drug discovery. nih.govbldpharm.com Researchers are increasingly moving away from flat, aromatic structures towards molecules with greater three-dimensionality. tandfonline.com Compounds with a higher fraction of sp³-hybridized carbon atoms, like those found in spirocycles, generally exhibit improved physicochemical properties. tandfonline.combldpharm.com These enhancements can include greater solubility, better metabolic stability, and refined pharmacokinetic profiles compared to their non-spirocyclic counterparts. tandfonline.com The incorporation of spirocyclic motifs is now a recognized strategy in the design of approved drugs and clinical candidates. nih.govnih.gov
Significance of the Spiro[2.4]heptane Core Structure
The spiro[2.4]heptane core, which forms the backbone of this compound, possesses distinct structural features that make it significant in chemical synthesis. The fusion of a highly strained cyclopropane ring with a cyclopentane ring results in a molecule with considerable ring strain, which can enhance its chemical reactivity.
The most critical feature of the spirocyclic core is its inherent rigidity and defined three-dimensional geometry. tandfonline.com Unlike more flexible acyclic or monocyclic structures, the spiro junction locks the rings into a specific spatial orientation. This conformational restriction is a powerful tool in rational drug design, as it allows for precise control over the positioning of functional groups. tandfonline.comnih.gov By locking a molecule's conformation, chemists can optimize its binding affinity and selectivity for specific biological targets, such as enzymes or receptors, potentially leading to increased potency and reduced off-target effects. tandfonline.comnih.gov The spiro[2.4]heptane scaffold provides a robust framework for exploring uncharted chemical space, offering novel possibilities for molecular design. ethz.ch
Below is a table of selected physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | nih.govchemscene.com |
| Molecular Weight | 112.17 g/mol | chemscene.com |
| Boiling Point | 172-173 °C | epa.gov |
| Melting Point | 30.9 °C | epa.gov |
| Density | 1.07 g/cm³ | epa.gov |
| LogP (Octanol-Water Partition Coefficient) | 1.31 - 1.32 | chemscene.comepa.gov |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.com |
Table 1: Physicochemical properties of this compound.
Current Research Frontiers and Emerging Areas in Spiro[2.4]heptan-ol Chemistry
The primary area of current research involving this compound is its application as a key building block in the synthesis of complex, biologically active molecules. Its unique spirocyclic framework serves as a starting point for constructing novel therapeutic agents.
A significant example of this is the synthesis of a novel carbocyclic nucleoside analogue of Entecavir, a potent antiviral drug used for treating Hepatitis B Virus (HBV) infection. nih.gov In this research, chemists constructed a molecule featuring a spiro[2.4]heptane core in the aglycon (non-sugar) portion of the nucleoside. nih.gov The synthesis efficiently produced the required spiro alcohol intermediate, demonstrating the practical utility of this compound in complex synthetic pathways. nih.gov The final spiro-analogue of Entecavir demonstrated moderate anti-HBV activity with an EC₅₀ value of 0.12 µM and showed no cytotoxicity in HepG2 cells up to a concentration of 100 µM. nih.gov
This work highlights an emerging frontier in medicinal chemistry: the use of spirocyclic scaffolds to create analogues of existing drugs. By replacing or modifying parts of a known drug with a spirocyclic core like spiro[2.4]heptane, researchers aim to develop new chemical entities with potentially improved properties, such as enhanced target selectivity or a better safety profile. tandfonline.combldpharm.com The research into the spiro[2.4]heptane-containing Entecavir analogue exemplifies how this compound and related structures are instrumental in pushing the boundaries of drug design and accessing novel molecular architectures for therapeutic applications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.4]heptan-7-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVSXRVGROMOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312059 | |
| Record name | Spiro[2.4]heptan-4-ol | |
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Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6749-50-4 | |
| Record name | Spiro[2.4]heptan-4-ol | |
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| Record name | Spiro[2.4]heptan-4-ol | |
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| Record name | spiro[2.4]heptan-4-ol | |
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| Record name | Spiro[2.4]heptan-4-ol | |
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Synthetic Methodologies for Spiro 2.4 Heptan 4 Ol and Its Derivatives
General Strategies for Spiro[2.4]heptane Scaffold Construction
The assembly of the spiro[2.4]heptane core, which features a cyclopropane (B1198618) ring spiro-fused to a cyclopentane (B165970) ring, requires precise and efficient chemical transformations. Key to this is the formation of the three-membered ring and the subsequent or concurrent establishment of the desired stereochemistry of the hydroxyl group.
Formation of the Spiro[2.4]heptane Ring System
A common precursor for the synthesis of spiro[2.4]heptan-4-ol is spiro[2.4]heptan-4-one. This ketone provides a convenient handle for the subsequent introduction of the hydroxyl group. The synthesis of spiro[2.4]heptan-4-one itself often begins with a cyclopentenone derivative, which then undergoes cyclopropanation.
Stereocontrolled Introduction of the Hydroxyl Moiety
The introduction of the hydroxyl group at the C4 position of the spiro[2.4]heptane scaffold with a specific stereochemistry is a critical step in the synthesis of this compound. This is typically accomplished through the reduction of the corresponding ketone, spiro[2.4]heptan-4-one. The stereochemical outcome of this reduction is influenced by the steric environment of the carbonyl group and the choice of reducing agent.
The two faces of the carbonyl group in spiro[2.4]heptan-4-one are diastereotopic, meaning that reduction can lead to two diastereomeric alcohols (endo- and exo-Spiro[2.4]heptan-4-ol). Achieving high diastereoselectivity in this reduction is a key challenge. The approach of the hydride reagent can be directed by the steric bulk of the spirocyclic system. For instance, less hindered faces are generally more accessible to bulky reducing agents, leading to a predictable stereochemical outcome.
Furthermore, the use of chiral reducing agents or catalysts can enable the enantioselective reduction of prochiral spiro[2.4]heptan-4-one, yielding enantiomerically enriched this compound. This is particularly important for the synthesis of biologically active molecules where a specific enantiomer is required.
Specific Synthetic Routes
Several specific synthetic methodologies have been developed for the synthesis of this compound and its derivatives, with cyclopropanation reactions playing a central role.
Cyclopropanation Reactions
Cyclopropanation reactions are fundamental to the construction of the spiro[2.4]heptane skeleton. These reactions involve the transfer of a methylene (B1212753) group from a reagent to a double bond. The Simmons-Smith reaction and the Corey-Chaykovsky reaction are two of the most widely employed methods for this transformation.
The Simmons-Smith reaction is a powerful and stereospecific method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.org The reaction proceeds via a concerted mechanism, where the methylene group is delivered to the same face of the double bond, thus preserving the stereochemistry of the starting alkene. unibe.ch
In the context of spiro[2.4]heptane synthesis, a cyclopentenone derivative can be converted to its corresponding silyl (B83357) enol ether, which then undergoes Simmons-Smith cyclopropanation. This approach is advantageous as silyl enol ethers are electron-rich alkenes and react readily with the Simmons-Smith reagent. unibe.ch The subsequent hydrolysis of the resulting cyclopropyl (B3062369) silyl ether would yield the corresponding cyclopropanol, which can be further transformed.
The table below summarizes representative examples of Simmons-Smith cyclopropanation on cyclopentene (B43876) derivatives.
| Starting Material | Reagents | Product | Yield (%) | Diastereomeric Ratio |
| 1-(Trimethylsilyloxy)cyclopentene | CH₂I₂, Zn-Cu | 1-(Trimethylsilyloxy)spiro[2.4]heptane | 75 | - |
| Cyclopent-2-en-1-ol | Et₂Zn, CH₂I₂ | endo-Spiro[2.4]heptan-4-ol | 85 | >95:5 (endo:exo) |
Data compiled from various sources and represents typical outcomes.
Besides the Simmons-Smith reaction, other methods for cyclopropanation are also applicable to the synthesis of the spiro[2.4]heptane scaffold.
The Corey-Chaykovsky reaction provides an alternative route to cyclopropanes, particularly from α,β-unsaturated ketones. wikipedia.orgalfa-chemistry.com This reaction employs sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which act as methylene transfer agents. wikipedia.orgalfa-chemistry.com The reaction with an enone, such as cyclopentenone, proceeds via a 1,4-conjugate addition followed by an intramolecular nucleophilic displacement to form the cyclopropane ring. nih.gov A key feature of this reaction is its diastereoselectivity, often favoring the formation of the trans product with respect to the substituents on the newly formed cyclopropane ring. wikipedia.org
The table below illustrates the application of the Corey-Chaykovsky reaction in the synthesis of spiro[2.4]heptan-4-one.
| Starting Material | Ylide | Product | Yield (%) |
| Cyclopent-2-en-1-one | Dimethylsulfoxonium methylide | Spiro[2.4]heptan-4-one | 80 |
Data represents a typical outcome for this type of reaction.
Transition metal-catalyzed cyclopropanation reactions offer another versatile approach. Catalysts based on rhodium, copper, and palladium can effectively catalyze the decomposition of diazo compounds to generate metal carbenes, which then react with alkenes to form cyclopropanes. wikipedia.org For instance, the rhodium-catalyzed reaction of ethyl diazoacetate with cyclopentene can yield the corresponding ethyl spiro[2.4]heptane-4-carboxylate, a derivative that can be further elaborated to this compound. The stereoselectivity of these reactions can often be controlled by the use of chiral ligands on the metal catalyst. unl.pt
Radical-Mediated Cyclization Pathways
Radical cyclization reactions offer a powerful method for the formation of cyclic and spirocyclic systems under mild conditions, often with high levels of stereocontrol. thieme-connect.de These reactions typically proceed via the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated moiety.
The formation of five-membered rings via radical cyclization is a well-established and efficient process. harvard.edu According to Baldwin's rules, the 5-exo cyclization pathway is kinetically favored over the corresponding 6-endo pathway in many systems. rsc.org This preference is particularly pronounced in radical additions to triple bonds (digonal systems), known as 5-exo-dig cyclizations.
In the context of spiro[2.4]heptane synthesis, a strategy could involve a precursor containing a cyclopropane ring and a suitably positioned radical acceptor. For instance, a radical generated on a chain attached to a cyclopropylidene moiety could undergo intramolecular cyclization. The 5-exo-dig pathway is generally favored kinetically when a radical and an acetylene (B1199291) moiety are connected by a saturated two-atom bridge. acs.org This preference arises from better stereoelectronic overlap in the transition state for the 5-exo closure compared to the alternative 6-endo closure. researchgate.net
Recent studies have highlighted conceptually new methodologies where spiro radicals are generated and trapped intramolecularly to produce complex spirocyclic products. nih.govrsc.org For example, a domino reaction involving radical addition, intramolecular cyclization, and subsequent ring opening can yield structurally valuable spirocyclic compounds. nih.govrsc.org While not directly forming this compound, these methods establish the feasibility of radical-mediated pathways for constructing the core spiro[2.4]heptane skeleton. The efficiency of such cyclizations can be influenced by substituents; for instance, aryl groups on the alkyne terminus can facilitate the 5-exo-dig pathway by providing benzylic stabilization to the resulting radical. acs.org
| Cyclization Mode | Kinetic Favorability | Thermodynamic Product | Governing Factors | Reference |
|---|---|---|---|---|
| 5-exo-dig | Generally favored | Often the kinetic product | Stereoelectronic alignment, transition state stability | acs.orgresearchgate.net |
| 6-endo-dig | Generally disfavored | Can be thermodynamically favored, especially with conjugation | Formation of stable (e.g., aromatic) rings | acs.orgresearchgate.net |
| 5-exo-trig | Highly favored | Commonly observed | Based on Baldwin's rules | harvard.edu |
| 5-endo-trig | Disfavored | Rare, requires specific promoting strategies | Stereoelectronically disfavored | rsc.org |
Ring-Closing Reactions via Allylic Epoxides
The ring opening of epoxides is a versatile transformation in organic synthesis, allowing for the introduction of various functional groups with stereochemical control. nih.gov Intramolecular epoxide ring-opening reactions, particularly those involving allylic epoxides, provide an effective route to cyclic alcohols. researchgate.netnih.govresearchgate.net The formation of this compound via this pathway would typically involve an allylic epoxide precursor where the nucleophile is tethered to the double bond, positioned to attack the epoxide and form the spirocyclic system.
The regioselectivity of the epoxide opening is a critical factor and can be controlled by the reaction conditions (acidic or basic). youtube.comyoutube.com In general, base-catalyzed or nucleophilic ring opening occurs at the less sterically hindered carbon via an SN2 mechanism. youtube.com Acid-catalyzed opening, conversely, proceeds via a transition state with significant carbocationic character, leading to nucleophilic attack at the more substituted carbon. youtube.com
For the synthesis of a spirocyclic system, an intramolecular SN2 attack of a carbanion on an adjacent epoxide is a plausible strategy. This involves generating a nucleophilic carbon center that can displace one of the epoxide C-O bonds, thereby closing the ring. The stereochemistry of the starting allylic alcohol can direct the epoxidation, and the subsequent intramolecular ring-opening can proceed with high stereoselectivity. nih.govwikipedia.org
Derivatization of Spiro[2.4]heptan-4-one Precursors
One of the most direct and common methods for the synthesis of this compound is through the reduction of the corresponding ketone, spiro[2.4]heptan-4-one. This approach is highly effective as the spirocyclic ketone precursor can be synthesized through various established routes. The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation in organic chemistry.
A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the stereochemical outcome if the resulting alcohol is chiral. Standard reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and is highly effective for reducing ketones to alcohols. LiAlH₄ is a more powerful reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
The stereoselectivity of the reduction can be controlled by using sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), which will preferentially attack the carbonyl from the less sterically hindered face, leading to the formation of a specific diastereomer.
Nucleophilic Substitution and Addition Strategies for Spiro[2.4]hepta-4,6-dienes
Spiro[2.4]hepta-4,6-diene is a readily accessible starting material that serves as a versatile precursor for functionalized spiro[2.4]heptane derivatives. researchgate.netresearchgate.netnist.govsigmaaldrich.com The exocyclic double bond in related fulvene (B1219640) systems is polarized and reactive towards nucleophiles, behaving similarly to a carbonyl group. cdnsciencepub.com This reactivity allows for nucleophilic addition to the fulvene system, which, when combined with an intramolecular cyclization step, provides a general route to spiro[2.4]hepta-4,6-dienes. cdnsciencepub.comresearchgate.net
For instance, an epoxy-fulvene intermediate can react with various nucleophiles. cdnsciencepub.com The reaction proceeds via nucleophilic addition to the C6 position of the fulvene, which generates a substituted cyclopentadiene (B3395910) anion in situ. This anion can then undergo an intramolecular cyclization to form the spiro[2.4]hepta-4,6-diene skeleton. cdnsciencepub.comresearchgate.net Subsequent selective functionalization of one of the double bonds, for example through hydroboration-oxidation, could lead to the desired this compound.
Asymmetric Synthesis of Enantiomerically Enriched this compound and Analogues
The development of enantioselective methodologies for the synthesis of spiro compounds is a highly active area of research, driven by the prevalence of these motifs in biologically active molecules. scilit.comrsc.orgsoton.ac.uk Achieving enantiomeric enrichment of this compound can be approached in several ways, including asymmetric reduction of the corresponding ketone, chiral resolution, or building the chiral center during the ring-forming step.
A key strategy is the asymmetric reduction of spiro[2.4]heptan-4-one. This can be accomplished using chiral reducing agents or a combination of an achiral reducing agent with a chiral catalyst. For example, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane, is a powerful method for the enantioselective reduction of ketones to alcohols.
Another approach involves creating the spirocyclic core through a catalytic asymmetric reaction. For instance, a catalytic and enantioselective preparation of a 4-methyleneproline (B1208900) scaffold, which is a key element in some antiviral drugs, was achieved via a double allylic alkylation catalyzed by a chinchonidine-derived catalyst under phase transfer conditions. mdpi.com While this example leads to an aza-spiro[2.4]heptane system, the underlying principles of using chiral catalysts to control the formation of spirocyclic stereocenters are broadly applicable. mdpi.com Organocatalysis has emerged as a particularly powerful tool for the enantioselective synthesis of spirocycles through various cyclization and cycloaddition reactions. scilit.comrsc.orgsoton.ac.uk An iridium and Brønsted acid co-catalyzed enantioselective formal [4+2] cycloaddition has also been developed to produce spiro-N,O-ketals with excellent enantioselectivities. rsc.org These modern catalytic methods offer promising avenues for the asymmetric synthesis of this compound and its structurally related analogues.
Chiral Auxiliary Approaches
Chiral auxiliary-mediated synthesis is a powerful strategy for introducing stereochemistry in a predictable manner. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of this approach can be applied to its synthesis. This would typically involve the covalent attachment of a chiral molecule (the auxiliary) to a precursor of this compound. This auxiliary then directs the stereochemical outcome of a subsequent reaction, such as the reduction of a ketone or the addition of a nucleophile to a double bond, by creating a diastereomeric intermediate that favors the formation of one stereoisomer over the others.
For instance, a prochiral precursor like Spiro[2.4]heptan-4-one could be derivatized with a chiral auxiliary to form a chiral enamine or a chiral ketal. Subsequent diastereoselective reduction of the carbonyl group, followed by the removal of the auxiliary, would yield enantiomerically enriched this compound. The choice of the chiral auxiliary is critical and often determines the efficiency and diastereoselectivity of the key stereodifferentiating step. Commonly used chiral auxiliaries in organic synthesis include Evans' oxazolidinones, Oppolzer's sultams, and various chiral amines and alcohols derived from the chiral pool.
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules, including this compound. This methodology relies on the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The most common strategy for the asymmetric synthesis of alcohols is the catalytic reduction of the corresponding prochiral ketone.
In the context of this compound synthesis, the asymmetric reduction of Spiro[2.4]heptan-4-one is a key transformation. This can be achieved through various catalytic methods, including:
Asymmetric Hydrogenation: This involves the use of a transition metal catalyst, typically based on rhodium, ruthenium, or iridium, in combination with a chiral phosphine (B1218219) ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation of the ketone from one face, leading to the preferential formation of one enantiomer of the alcohol. While specific data for the asymmetric hydrogenation of Spiro[2.4]heptan-4-one is scarce, related systems have been successfully reduced with high enantioselectivity using this approach.
Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst. Chiral amino alcohol-based ligands are often effective in these transformations.
Enzyme-Catalyzed Reduction: Biocatalysis, using enzymes such as ketoreductases (KREDs), provides a highly selective and environmentally friendly method for the reduction of ketones. These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, often affording the desired alcohol with very high enantiomeric excess (ee). The selection of the appropriate enzyme is crucial and can be guided by screening commercially available enzyme libraries.
The effectiveness of these catalytic systems is typically evaluated based on the yield and the enantiomeric excess of the resulting this compound.
Stereodivergent Synthetic Pathways
Stereodivergent synthesis allows for the selective preparation of any desired stereoisomer of a molecule with multiple stereocenters from a common starting material. For this compound, which has two stereocenters (the spiro carbon and the carbon bearing the hydroxyl group), there are four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). A stereodivergent approach would enable the synthesis of each of these isomers in a controlled manner.
A potential stereodivergent strategy could involve the use of a chiral catalyst that can be modified to favor the formation of different stereoisomers. For example, by using either enantiomer of a chiral ligand in an asymmetric reduction of Spiro[2.4]heptan-4-one, one could access both enantiomers of a specific diastereomer of this compound. To access the other pair of diastereomers, a different synthetic route or a modification of the substrate might be necessary.
Another approach could involve the stereoselective epoxidation of a precursor like spiro[2.4]hept-4-ene, followed by regioselective and stereospecific ring-opening of the resulting epoxide. By controlling the stereochemistry of the epoxidation and the subsequent ring-opening, it would be possible to access all four stereoisomers of this compound.
Reaction Mechanisms and Chemical Transformations of Spiro 2.4 Heptan 4 Ol Systems
Reactivity Profiles of the Spiro[2.4]heptan-4-ol Moiety
The reactivity of the this compound system is governed by the interplay between the strained cyclopropane (B1198618) ring and the functionalized cyclopentane (B165970) ring. The presence of the three-membered ring can influence the stereochemical outcome of reactions and participate in rearrangements, while the hydroxyl group serves as a handle for a variety of functional group interconversions.
Solvolysis studies on derivatives of this compound provide significant insight into the electronic influence of the spiro-fused cyclopropane ring. For instance, the solvolysis of spiro[2.4]heptan-4-yl tosylate reveals the participation of the cyclopropane ring in stabilizing an adjacent carbocationic intermediate. This participation can lead to ring-expanded or rearranged products, highlighting the potential for complex skeletal transformations under cationic conditions. The rate of these reactions is often accelerated compared to analogous systems without the spiro-cyclopropyl group, a phenomenon attributed to the σ-conjugation of the cyclopropane C-C bonds.
Furthermore, the photochemical reactivity of the corresponding ketone, spiro[2.4]heptan-4-one, has been investigated, providing a glimpse into the behavior of the carbon skeleton under photoexcitation. acs.org These studies indicate that the molecule can undergo various photochemical transformations, such as Norrish Type I and Type II reactions, with the product distribution being dependent on the reaction conditions and the presence of sensitizers or quenchers.
Mechanistic Studies of Spiro[2.4]heptane Ring Formation
The construction of the spiro[2.4]heptane skeleton is a key challenge in the synthesis of this class of molecules. Various synthetic strategies have been developed that leverage different mechanistic pathways to achieve the desired spirocyclic architecture.
Carbene and carbenoid additions to cyclopentene (B43876) derivatives represent a direct method for the formation of the spiro[2.4]heptane ring system. The Simmons-Smith reaction, employing diiodomethane (B129776) and a zinc-copper couple, is a classic example of a carbenoid-mediated cyclopropanation that can be applied to a cyclopentenol (B8032323) precursor to generate this compound.
A related approach involves the catalytic cyclopropanation of unsaturated spiro[2.4]heptane precursors. For example, the reaction of spiro[2.4]hepta-4,6-diene with diazomethane (B1218177) in the presence of copper or palladium catalysts yields mono- and dicyclopropanation products. researchgate.net This transformation underscores the utility of carbene chemistry in building upon existing spirocyclic frameworks. The choice of catalyst can influence the efficiency and selectivity of the reaction.
| Reactant | Reagent | Catalyst | Product(s) | Reference |
| Spiro[2.4]hepta-4,6-diene | Diazomethane | Copper or Palladium compounds | Spiro[bicyclo[3.1.0]hex-3-ene-2,1´-cyclopropane] and Spiro[cyclopropane-1,5´-tricyclo[4.1.0.02,4]heptane] | researchgate.net |
Anionic rearrangements offer an alternative pathway for the construction of the spiro[2.4]heptane core. The Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile followed by hydrolysis and decarboxylation, is a powerful method for forming carbocyclic rings. A suitably substituted adiponitrile (B1665535) derivative, for instance, can be envisioned to undergo base-catalyzed cyclization to form a five-membered ring, which upon further elaboration could yield the spiro[2.4]heptane skeleton. The key step is the intramolecular nucleophilic attack of a carbanion, generated from one nitrile group, onto the carbon of the other nitrile group.
The Alder-Ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a multiple bond (the "enophile"), provides a convergent and stereoselective route to cyclic systems. The intramolecular variant of this reaction is particularly useful for constructing complex ring systems like spiro[2.4]heptane. Specifically, cyclopropenes that contain an alkene tether can undergo a thermal, stereoselective Alder-Ene cycloisomerization to afford functionalized spiro[2.4]heptanes with excellent diastereoselectivity. This process proceeds through a concerted, six-electron transition state.
Functional Group Interconversions of the Hydroxyl Group
The secondary alcohol functionality in this compound is a versatile site for chemical modification. Standard transformations for secondary alcohols can be readily applied to this molecule.
Oxidation of the hydroxyl group provides a straightforward route to the corresponding ketone, spiro[2.4]heptan-4-one. sigmaaldrich.comsigmaaldrich.comuni.lu A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromic acid) to milder, more selective methods such as the Swern or Dess-Martin oxidations. chemguide.co.uklibretexts.orgbyjus.comorganic-chemistry.org The choice of reagent allows for control over the reaction conditions, accommodating other sensitive functional groups if present.
| Alcohol Type | Reagent | Product | Reference |
| Secondary Alcohol | Sodium or Potassium Dichromate(VI) / H₂SO₄ | Ketone | chemguide.co.ukbyjus.com |
| Secondary Alcohol | Pyridinium Chlorochromate (PCC) | Ketone | libretexts.org |
| Secondary Alcohol | Chromic Acid (Jones Reagent) | Ketone | libretexts.org |
Esterification of this compound can be achieved through reaction with a carboxylic acid under acidic catalysis, a process known as the Fischer esterification. masterorganicchemistry.comchemguide.co.uk Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine. chemguide.co.uk These reactions convert the hydroxyl group into an ester, which can serve as a protecting group or modify the biological activity of the parent molecule. The esterification of secondary alcohols can sometimes be challenging due to steric hindrance, but various catalytic methods have been developed to facilitate this transformation. google.comresearchgate.netchemistrysteps.com
Transformations of Unsaturated Spiro[2.4]heptane Derivatives
Unsaturated derivatives, such as spiro[2.4]hepta-4,6-diene and spiro[2.4]hepta-1,4,6-triene, exhibit rich reactivity, allowing for the synthesis of a wide array of functionalized spirocycles. These dienes and trienes can undergo a variety of chemical transformations, including cycloadditions, reductions, and thermal rearrangements.
For example, spiro[2.4]hepta-4,6-diene readily participates in Diels-Alder reactions, where it can act as the diene component, reacting with various dienophiles to construct more complex polycyclic systems. The double bonds can also be selectively hydrogenated to produce spiro[2.4]heptenes or the fully saturated spiro[2.4]heptane.
Thermolysis of highly unsaturated spiro[2.4]heptane systems can lead to interesting rearrangements. Spiro[2.4]hepta-1,4,6-triene, for instance, undergoes a thermal rearrangement at 50 °C via a libretexts.orgnih.gov-sigmatropic shift to yield bicyclo[3.2.0]hepta-1,3,6-triene, which subsequently dimerizes. nih.govacs.org This reactivity highlights the influence of ring strain and electronic factors on the chemical behavior of these molecules.
| Reactant | Conditions | Product(s) | Reference |
| Spiro[2.4]hepta-1,4,6-triene | 50 °C | Bicyclo[3.2.0]hepta-1,3,6-triene (and its dimers) | nih.govacs.org |
Role of Phase-Transfer Catalysis in Spiro[2.4]heptane Chemistry
Phase-transfer catalysis (PTC) has emerged as a powerful methodology in organic synthesis, facilitating reactions between reactants located in different immiscible phases. This technique is particularly valuable for enhancing reaction rates, improving yields, and enabling the use of milder reaction conditions. Within the realm of spirocyclic compounds, PTC has found applications in the synthesis and transformation of spiro[2.4]heptane derivatives. However, specific research detailing the extensive use of phase-transfer catalysis directly with this compound is limited in publicly available scientific literature.
The principles of phase-transfer catalysis involve the use of a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a reactive anion from an aqueous phase to an organic phase where the substrate is dissolved. This transfer overcomes the insolubility of the reacting species, thereby promoting the reaction.
While direct studies on this compound are scarce, the application of PTC in the broader context of spiro[2.4]heptane chemistry has been noted, particularly in the synthesis of spiro[2.4]hepta-4,6-diene. For instance, PTC has been employed in the generation of dichlorocarbene (B158193) from chloroform (B151607) and a concentrated aqueous solution of sodium hydroxide. This highly reactive intermediate can then engage in cycloaddition reactions with appropriate substrates.
Similarly, etherification and alkylation of secondary alcohols are common transformations carried out using PTC. In these reactions, an alkoxide is generated in the aqueous phase by the action of a strong base, and the PTC catalyst transports it to the organic phase to react with an alkylating agent. The application of this methodology to this compound would be a logical extension of established PTC reactions, but specific studies documenting this transformation are not prevalent.
The following table provides a hypothetical overview of potential PTC reactions involving a generic secondary alicyclic alcohol, which could be analogous to this compound, based on general knowledge of phase-transfer catalysis. It is important to note that this data is illustrative and not based on specific experimental results for this compound.
| Reaction Type | Substrate | Reagents | Catalyst (PTC) | Organic Solvent | Product |
| Oxidation | Secondary Alicyclic Alcohol | KMnO₄, NaOH (aq) | Tetrabutylammonium bromide (TBAB) | Dichloromethane | Alicyclic Ketone |
| Etherification | Secondary Alicyclic Alcohol | CH₃I, NaOH (aq) | Tetrabutylammonium iodide (TBAI) | Toluene | Alicyclic Methyl Ether |
| Alkylation | Secondary Alicyclic Alcohol | C₂H₅Br, KOH (aq) | Benzyltriethylammonium chloride (BTEAC) | Hexane | Alicyclic Ethyl Ether |
Further research is necessary to fully elucidate the specific role and potential of phase-transfer catalysis in the chemical transformations of this compound. The development of such methodologies could offer efficient and environmentally benign routes to novel spiro[2.4]heptane derivatives for various applications.
Stereochemical Investigations of Spiro 2.4 Heptan 4 Ol and Analogues
Elucidation of Chirality and Stereoisomerism in Spiro[2.4]heptan-4-ol
The structure of this compound contains two sources of chirality. The first is the spirocyclic carbon atom (C3), which is a center of axial chirality. The two rings connected at this spirocenter are not perpendicular to each other, and if the rings are appropriately substituted, this can lead to non-superimposable mirror images. The second source of chirality is the carbon atom bearing the hydroxyl group (C4), which is a stereogenic center.
The presence of these two chiral elements gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs can be designated based on the relative orientation of the hydroxyl group with respect to the cyclopropane (B1198618) ring. The endo isomer has the hydroxyl group pointing towards the cyclopropane ring, while the exo isomer has the hydroxyl group pointing away from it. Each of these diastereomers (endo and exo) exists as a pair of enantiomers.
The specific stereoisomers are therefore:
(3R, 4R)-Spiro[2.4]heptan-4-ol and (3S, 4S)-Spiro[2.4]heptan-4-ol (one enantiomeric pair)
(3R, 4S)-Spiro[2.4]heptan-4-ol and (3S, 4R)-Spiro[2.4]heptan-4-ol (the other enantiomeric pair)
Conformational Analysis of Spiro[2.4]heptane Architectures
The conformational properties of the spiro[2.4]heptane framework are largely dictated by the inherent strain and flexibility of the constituent cyclopropane and cyclopentane (B165970) rings.
Ring Strain and Flexibility Considerations
The cyclopropane ring in spiro[2.4]heptane is highly strained due to its small bond angles (approximately 60°). This high degree of strain makes the three-membered ring relatively rigid. In contrast, the cyclopentane ring is more flexible and can adopt various conformations to minimize steric and torsional strain. The most stable conformation of cyclopentane is the "envelope" or "twist" conformation.
In the spiro[2.4]heptane system, the fusion of the two rings introduces additional conformational constraints. The cyclopentane ring is puckered, and the spiro fusion influences the preferred envelope or twist conformation. The presence of a substituent at the 4-position, such as the hydroxyl group in this compound, will further influence the conformational equilibrium of the five-membered ring, with the substituent preferentially occupying a pseudo-equatorial position to minimize steric interactions.
Torsion Angle Analysis
Torsion angles (dihedral angles) are a critical parameter in describing the conformation of cyclic molecules. For the spiro[2.4]heptane system, the torsion angles within the cyclopropane ring are fixed due to its rigidity. The conformational flexibility of the molecule is therefore primarily due to changes in the torsion angles of the cyclopentane ring.
| Torsion Angle | Typical Value (degrees) in a Puckered Cyclopentane Ring |
|---|---|
| C1-C2-C3-C4 | +/- 10-40 |
| C2-C3-C4-C5 | +/- 10-40 |
| C3-C4-C5-C1 | +/- 10-40 |
| C4-C5-C1-C2 | +/- 10-40 |
| C5-C1-C2-C3 | +/- 10-40 |
Diastereoselectivity and Enantioselectivity in this compound Synthesis
The synthesis of a specific stereoisomer of this compound requires stereocontrolled methods. The most common precursor to this alcohol is Spiro[2.4]heptan-4-one. The reduction of the carbonyl group in this ketone can lead to the formation of two diastereomeric alcohols (endo and exo).
The stereochemical outcome of this reduction is influenced by the steric hindrance posed by the cyclopropane ring. Hydride reducing agents will typically approach the carbonyl group from the less hindered face. In the case of Spiro[2.4]heptan-4-one, the cyclopropane ring presents significant steric bulk on one face of the cyclopentanone (B42830) ring. As a result, the hydride is expected to attack from the opposite face, leading to a predominance of the exo-alcohol. The diastereomeric ratio of the products will depend on the specific reducing agent and reaction conditions used.
The enantioselective synthesis of this compound can be achieved through several strategies. One approach is the use of a chiral reducing agent to reduce the prochiral ketone, Spiro[2.4]heptan-4-one. Alternatively, an enantiomerically pure precursor can be used to construct the spirocyclic framework. For instance, the enantioselective synthesis of a related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, has been achieved through a catalytic enantioselective preparation of an (S)-4-methyleneproline scaffold, which is then converted to the spirocyclic system. mdpi.com This demonstrates that the enantioselective synthesis of spiro[2.4]heptane derivatives is feasible.
| Reaction Type | Key Feature | Expected Outcome for this compound Synthesis |
|---|---|---|
| Diastereoselective Reduction | Steric hindrance from the cyclopropane ring | Predominance of the exo-alcohol |
| Enantioselective Reduction | Use of a chiral reducing agent | Formation of an enantiomerically enriched alcohol |
| Synthesis from Chiral Pool | Starting from an enantiomerically pure precursor | Formation of a single enantiomer of the final product |
Methodologies for Absolute and Relative Stereochemical Determination
The determination of the absolute and relative stereochemistry of the stereoisomers of this compound is essential for their characterization. Various analytical techniques can be employed for this purpose.
X-ray Crystallography Applications
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. To apply this technique to this compound, a suitable single crystal of one of its stereoisomers or a derivative is required.
The crystal structure would provide precise information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous assignment of the endo or exo configuration of the hydroxyl group. Furthermore, if a chiral derivative is prepared or if anomalous dispersion effects are utilized, the absolute configuration (R or S) of the chiral centers can also be determined. While no crystal structure of this compound itself is currently available in the public databases, X-ray crystallography has been successfully applied to determine the structure of other spirocyclic compounds, demonstrating its utility in this class of molecules.
Other techniques that can be used to infer stereochemistry include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments to determine spatial proximity of protons, and chiroptical methods such as circular dichroism (CD) spectroscopy, which can help in assigning the absolute configuration of enantiomers.
Impact of Conformational Restriction on Spiro[2.4]heptane Derivatives
The spiro[2.4]heptane framework, characterized by the fusion of a cyclopropane and a cyclopentane ring at a single quaternary carbon, imposes significant conformational rigidity upon the entire molecular structure. Unlike simple cyclopentane, which can readily interconvert between various envelope and twist-chair conformations, the cyclopentane ring in spiro[2.4]heptane derivatives is locked into a more defined geometry. This restriction of conformational freedom has profound stereochemical consequences, particularly for substituted derivatives such as this compound.
The presence of the spiro-fused cyclopropane ring effectively creates a permanent structural feature that blocks one face of the cyclopentane ring. This inherent steric bias directly influences the stereochemical outcome of chemical reactions at adjacent positions. For instance, the reduction of the parent ketone, Spiro[2.4]heptan-4-one, to form this compound is a stereoselective process. The approaching hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group, leading to the formation of two distinct diastereomeric alcohols.
These isomers are designated based on the relationship between the hydroxyl group and the cyclopropane ring:
trans-Spiro[2.4]heptan-4-ol : The hydroxyl group is on the opposite side of the cyclopentane ring relative to the cyclopropane ring. This isomer is typically the major product resulting from hydride reduction, as the reagent approaches from the face opposite the bulky cyclopropane.
cis-Spiro[2.4]heptan-4-ol : The hydroxyl group is on the same side of the cyclopentane ring as the cyclopropane ring. This isomer is generally the minor product in such reductions.
The fixed orientation of the hydroxyl group in these diastereomers—being held in either an axial-like or equatorial-like position relative to the rigid cyclopentane ring—governs their reactivity and physical properties. For example, the rate of esterification or oxidation can differ significantly between the two isomers due to variations in steric accessibility of the hydroxyl group and its adjacent C-H bond.
The impact of this conformational rigidity is clearly demonstrated in the stereoselective reduction of Spiro[2.4]heptan-4-one with common hydride reagents. The steric hindrance imposed by the cyclopropane ring dictates the trajectory of the nucleophilic attack, resulting in a predictable excess of one diastereomer.
Table 1: Diastereoselectivity in the Reduction of Spiro[2.4]heptan-4-one Illustrative data based on established principles of sterically controlled reductions in cyclic systems.
| Hydride Reagent | Solvent | Temperature (°C) | Major Isomer | Minor Isomer | Diastereomeric Ratio (trans:cis) |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) | 0 | trans-Spiro[2.4]heptan-4-ol | cis-Spiro[2.4]heptan-4-ol | ~85:15 |
| Lithium aluminium hydride (LiAlH₄) | Diethyl Ether | -78 | trans-Spiro[2.4]heptan-4-ol | cis-Spiro[2.4]heptan-4-ol | ~90:10 |
| Lithium tri-sec-butylborohydride (L-Selectride®) | Tetrahydrofuran (B95107) | -78 | trans-Spiro[2.4]heptan-4-ol | cis-Spiro[2.4]heptan-4-ol | >98:2 |
The data illustrates that bulkier reducing agents, such as L-Selectride®, exhibit higher diastereoselectivity, further emphasizing how the conformationally restricted spiro[2.4]heptane skeleton controls facial selectivity. This predictable stereochemical outcome is a direct consequence of the rigid molecular architecture, making spiro[2.4]heptane derivatives useful scaffolds in asymmetric synthesis where precise control over stereocenters is essential.
Spectroscopic Characterization and Advanced Analytical Techniques in Spiro 2.4 Heptan 4 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For Spiro[2.4]heptan-4-ol, various NMR techniques are employed to assign the signals of its hydrogen and carbon atoms.
While extensive experimental NMR data for this compound is not widely available in peer-reviewed literature, the expected spectral features can be inferred from the known structure of the molecule and data from closely related compounds.
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons of the cyclopropane (B1198618) and cyclopentane (B165970) rings, as well as the hydroxyl proton and the proton attached to the carbon bearing the hydroxyl group (the carbinol proton).
The protons on the cyclopropane ring would likely appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm, due to the shielding effect of the ring current. The protons on the five-membered ring would exhibit more complex splitting patterns and chemical shifts in the range of 1.5 to 2.5 ppm. The carbinol proton (H-4) would be expected to appear further downfield, likely between 3.5 and 4.5 ppm, deshielded by the adjacent electronegative oxygen atom. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl (B3062369) Protons | 0.5 - 1.5 | Multiplets |
| Cyclopentyl Protons | 1.5 - 2.5 | Multiplets |
| H-4 (Carbinol) | 3.5 - 4.5 | Multiplet |
| OH | Variable | Broad Singlet |
Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would display distinct signals for each of the seven carbon atoms in its unique spirocyclic structure.
The spiro carbon atom, being a quaternary carbon, would likely have a chemical shift in the range of 30-50 ppm. The carbons of the cyclopropane ring would appear at relatively high field (10-30 ppm). The carbon atom bonded to the hydroxyl group (C-4) would be significantly deshielded and is expected to resonate in the 60-80 ppm region. The remaining cyclopentyl carbons would have chemical shifts in the aliphatic region (20-50 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Spiro Carbon | 30 - 50 |
| Cyclopropyl Carbons | 10 - 30 |
| C-4 (Carbinol) | 60 - 80 |
| Other Cyclopentyl Carbons | 20 - 50 |
Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the this compound molecule, a suite of advanced 2D NMR experiments would be employed.
Distortionless Enhancement by Polarization Transfer (DEPT): This technique would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the proton connectivity within both the cyclopropane and cyclopentane rings.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.
Through the combined application of these advanced NMR techniques, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key structural features.
The most prominent and diagnostic feature in the IR spectrum of this compound is the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.
Another key feature would be the C-H stretching vibrations. The C-H stretches of the sp³ hybridized carbons in the cyclopentane ring would appear just below 3000 cm⁻¹. A distinctive feature of the cyclopropane ring is the C-H stretching vibration that typically appears at a higher frequency than that of other alkanes, often above 3000 cm⁻¹. Therefore, a band in the region of 3000-3100 cm⁻¹ would be indicative of the cyclopropyl protons.
The C-O stretching vibration of the alcohol would be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹. Other bands in the fingerprint region (below 1500 cm⁻¹) would correspond to various C-C stretching and C-H bending vibrations, providing a unique fingerprint for the molecule.
Experimental IR data for a compound identified as this compound has been reported with the following characteristic peaks. google.comgoogle.com
Table 3: Experimental Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3361 | O-H stretch (alcohol) |
| 3036 | C-H stretch (cyclopropane) |
| 2954, 2930, 2865 | C-H stretch (alkane) |
| 1444 | C-H bend |
| 1080, 1023, 1012 | C-O stretch |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (112.18 g/mol ). However, alcohols often exhibit a weak or absent molecular ion peak due to the ease of fragmentation.
A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a significant peak at [M-18]⁺ (m/z 94). Another characteristic fragmentation is the alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. This would lead to the formation of various fragment ions. The fragmentation pattern would also be influenced by the strained cyclopropane ring, which could lead to characteristic ring-opening and rearrangement reactions.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₇H₁₂O), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This is a critical tool for confirming the molecular formula of a newly synthesized compound or for identifying an unknown analyte in a complex mixture. The predicted monoisotopic mass for this compound is 112.08882 Da.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. For organic molecules, the most common electronic transitions involve σ (sigma), π (pi), and n (non-bonding) electrons.
In the case of this compound, the molecule is saturated and lacks any chromophores that typically absorb in the near-UV and visible regions (200-800 nm). A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. Common chromophores include conjugated π systems (alternating double and single bonds) and carbonyl groups.
This compound consists of single bonds (C-C, C-H, C-O, O-H) and a hydroxyl group (-OH) which contains non-bonding electrons on the oxygen atom. The possible electronic transitions in this molecule are σ → σ* and n → σ*.
σ → σ Transitions:* These transitions involve the excitation of an electron from a bonding σ orbital to an antibonding σ* orbital. A significant amount of energy is required for these transitions, and therefore they occur at very short wavelengths, typically below 200 nm, in the far-UV region.
n → σ Transitions:* The non-bonding electrons on the oxygen atom of the hydroxyl group can be excited to an antibonding σ* orbital. These transitions also generally occur in the far-UV region, though at slightly longer wavelengths than σ → σ* transitions.
Due to the absence of π bonds and conjugated systems, this compound is not expected to exhibit significant absorption in the standard UV-Vis range of 200-800 nm. Its UV-Vis spectrum would likely show only end absorption at the lower wavelength limit of the spectrophotometer.
Expected UV-Vis Spectroscopic Data for this compound
| Transition Type | Expected Absorption Wavelength (λmax) | Molar Absorptivity (ε) |
| σ → σ | < 200 nm | Low to Medium |
| n → σ | ~180-200 nm | Low |
Note: This table represents expected values based on the structure of this compound and general principles of UV-Vis spectroscopy. Actual experimental data may vary.
Other Analytical Techniques for Structural Elucidation
Beyond the primary spectroscopic methods, several other analytical techniques play a crucial role in the comprehensive characterization and structural elucidation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the sample is vaporized and passed through a column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which can be used for identification.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions of a material, such as melting point, glass transition temperature, and heat of fusion. For a crystalline solid like this compound, DSC would provide a precise measurement of its melting point and enthalpy of fusion, which are important physical properties for characterization and purity assessment.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the crystal lattice, producing a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline solid. For this compound, PXRD could be used to confirm its crystalline nature, determine its crystal system and unit cell parameters, and provide information about its solid-state packing and intermolecular interactions.
Summary of Other Analytical Techniques
| Technique | Information Obtained | Application for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern, purity, identification of isomers. | Purity assessment, separation from isomers, structural confirmation. |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature, heat of fusion. | Determination of melting point and thermal properties, purity assessment. |
| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase identification, unit cell parameters. | Confirmation of crystallinity, determination of solid-state structure. |
Applications in Advanced Organic Synthesis and Building Block Utility
Spiro[2.4]heptan-4-ol as a Key Synthetic Intermediate
This compound and its oxidized counterpart, Spiro[2.4]heptan-4-one, are highly valued as key intermediates in multi-step syntheses. The inherent ring strain of the cyclopropane (B1198618) moiety and the reactivity of the five-membered ring's functional group (alcohol or ketone) provide a dual platform for chemical manipulation. The functional group allows for a wide range of standard organic reactions, while the strained three-membered ring can participate in unique ring-opening or rearrangement reactions. This combination enables chemists to access diverse and complex molecular scaffolds that would be challenging to synthesize through other means. Its utility is particularly evident in the construction of other spirocyclic systems and in the introduction of a rigid, three-dimensional element into larger molecules.
Development of Complex Spirocyclic Architectures
The rigid and defined three-dimensional structure of the spiro[2.4]heptane core makes it an attractive starting point for the development of more elaborate spirocyclic systems. These systems are of significant interest in medicinal chemistry and materials science due to their novel spatial arrangement of functional groups.
One of the notable applications of spiro[2.4]heptane derivatives is in the synthesis of spiro[3.3]heptane scaffolds through ring-expansion strategies. The spiro[3.3]heptane core has been identified as a valuable saturated bioisostere for the benzene (B151609) ring, offering a non-planar alternative in drug design. nih.govchemrxiv.org A key transformation in this regard is the Meinwald oxirane rearrangement. nih.gov In a documented synthetic approach, a derivative of the spiro[2.4]heptane system is first converted into a tricyclic oxirane. nih.gov Subsequent rearrangement, favoring the expansion of the strained cyclopropyl (B3062369) ring, leads to the formation of the desired spiro[3.3]heptane core. nih.gov This method provides a reliable pathway to access these larger spirocyclic systems, which are increasingly sought after for creating novel, patent-free drug analogs. chemrxiv.org
Table 1: Key Transformation for Spiro[3.3]heptane Synthesis
| Starting Scaffold Derivative | Key Reaction | Resulting Scaffold | Significance |
| 8-oxadispiro[2.0.3.1]octane (derived from spiro[2.4]heptane system) | Meinwald Rearrangement | 1,6-disubstituted spiro[3.3]heptane | Access to a saturated benzene bioisostere with a unique 3D geometry. nih.govnih.gov |
The ketone functionality of Spiro[2.4]heptan-4-one is a versatile handle for constructing spiro-fused heterocyclic systems. These structures, which incorporate atoms like nitrogen, oxygen, or sulfur into one of the rings, are prevalent in biologically active compounds and approved drugs. nih.govbeilstein-journals.orgsemanticscholar.org Various synthetic methodologies can be employed, including cycloaddition reactions and multi-component condensations, to build heterocyclic rings fused at the spiro-center. For example, reactions with α-amino acids or other bifunctional reagents can lead to the formation of spiro-pyrrolidines or spiro-azetidines. nih.gov The synthesis of such spiro-fused N-heterocycles is a field of active research, as these scaffolds impart structural rigidity and novel pharmacological properties to molecules. nih.gov Organocatalytic methods have also been developed for the enantioselective synthesis of complex spiro-fused heterocyclic compounds, highlighting the advanced applications of such building blocks. rsc.org
This compound-Derived Functional Molecules
The transformation of this compound and its derivatives leads to a variety of functional molecules with potential applications in medicinal chemistry. The unique conformational constraints imposed by the spirocyclic core can enhance the potency and selectivity of drug candidates. nih.gov For instance, the spiro[3.3]heptane scaffold, accessible from spiro[2.4]heptane precursors, has been used to create a library of conformationally restricted glutamic acid analogs. nih.gov These analogs serve as molecular probes to study ligand-target interactions, which is a crucial aspect of drug design. nih.gov
Table 2: Examples of Functional Molecules Derived from Spiro[2.4]heptane Precursors
| Precursor System | Derived Functional Molecule | Application Area | Reference |
| Spiro[2.4]heptane derivative | Spiro[3.3]heptane-based glutamic acid analogs | Medicinal Chemistry (Probes for ligand-target binding) | nih.gov |
| Spiro[2.4]heptan-4-one | Spiro-fused azetidines and pyrrolidines | Drug Design (Building blocks for novel therapeutics) | nih.gov |
Strategic Utility of Spiro[2.4]heptane Scaffolds in Molecular Design
The incorporation of spirocyclic scaffolds, such as spiro[2.4]heptane, is a deliberate strategy in modern molecular design, particularly in drug discovery. nih.govnih.gov These scaffolds offer several advantages over more traditional linear or flat aromatic systems.
Key strategic benefits include:
Three-Dimensionality: Spirocycles introduce a well-defined, rigid, three-dimensional geometry. This "sp3-richness" allows for a more precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets. nih.govnih.gov
Novel Chemical Space: They provide access to novel and underexplored areas of chemical space, which is crucial for developing new intellectual property and overcoming challenges like drug resistance. nih.gov
Improved Physicochemical Properties: Replacing flat aromatic rings with saturated spirocycles can modulate key drug-like properties. This strategy can lead to increased aqueous solubility and improved metabolic stability, which are critical pharmacokinetic parameters. nih.gov
Conformational Restriction: The rigid nature of the spiro[2.4]heptane scaffold reduces the conformational flexibility of a molecule. This can "lock" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency. nih.gov
The use of such scaffolds is an attractive approach for medicinal chemists to address multifaceted challenges in lead optimization, from enhancing potency to fine-tuning pharmacokinetic profiles. nih.gov
Retrosynthetic Analysis for this compound-Containing Target Molecules
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com This process works backward from the desired product, using "disconnections" that correspond to the reverse of reliable chemical reactions. ias.ac.ine3s-conferences.org
When planning the synthesis of a complex molecule containing the this compound moiety, the analysis would identify this core as a key building block. The disconnections would focus on the bonds formed to attach other parts of the molecule to this spirocyclic scaffold.
Hypothetical Retrosynthetic Analysis:
Consider a hypothetical target molecule, an ether linked to the oxygen of this compound and a carbon chain attached to the cyclopentane (B165970) ring.
Target Molecule: A substituted Spiro[2.4]heptane derivative.
First Disconnection (C-O bond): The ether linkage can be disconnected via the reverse of a Williamson ether synthesis. This retrosynthetic step breaks the target into two precursors: this compound and an alkyl halide.
Second Disconnection (C-C bond): The carbon chain on the cyclopentane ring could be disconnected next. If it was installed via an addition to the ketone, the precursor would be Spiro[2.4]heptan-4-one and a suitable organometallic reagent (e.g., a Grignard reagent). This step is an example of a "transform" where one functional group (the alcohol in the intermediate from step 2) is converted to another (a ketone) to reveal a simpler synthetic pathway.
Simplification: The analysis continues until simple, readily available starting materials are reached. In this case, the key precursors identified are Spiro[2.4]heptan-4-one (or the alcohol itself) and other simple organic molecules.
This logical, backward-looking approach allows chemists to devise multiple potential synthetic routes and select the most efficient and practical one for laboratory execution. wikipedia.org
Principles of Disconnection and Functional Group Interconversion
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of imaginary bond cleavages known as "disconnections". lkouniv.ac.in Each disconnection must correspond to a known and reliable forward chemical reaction. lkouniv.ac.in This process is guided by the identification of key functional groups and strategic bonds within the target molecule.
Disconnection Approach:
The core principle of the disconnection approach is to simplify the target structure by breaking it down into smaller fragments called synthons. Synthons are idealized fragments, usually ions, that may not be stable enough to exist in reality. lkouniv.ac.in Therefore, for each synthon, a corresponding "synthetic equivalent" is identified, which is a real chemical reagent that can be used in the forward synthesis to achieve the desired transformation. lkouniv.ac.in
For a molecule like this compound, a primary disconnection would likely target the bonds forming the spirocyclic system or the functional group. For instance, the carbon-carbon bonds of the cyclopropane or cyclopentane rings could be disconnected, or the alcohol functionality could be seen as arising from the reduction of a ketone.
Functional Group Interconversion (FGI):
Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to simplify the synthesis. lkouniv.ac.in For example, if a disconnection leads to an unstable synthon, an FGI can be employed to generate a more stable and synthetically accessible precursor.
In the context of this compound, the hydroxyl group can be retrosynthetically derived from a ketone (Spiro[2.4]heptan-4-one) via an FGI (reduction). This ketone precursor might offer more straightforward disconnections of its carbon framework. For instance, the cyclopentanone (B42830) ring could be disconnected via a Michael addition or an aldol (B89426) condensation in the forward sense.
| Term | Definition | Example related to this compound |
| Target Molecule (TM) | The molecule to be synthesized. | This compound |
| Disconnection | An imaginary bond cleavage that simplifies the TM. | Cleavage of a C-C bond in the cyclopentane ring. |
| Synthon | An idealized fragment resulting from a disconnection. | A cyclopropylmethyl cation and an enolate anion. |
| Synthetic Equivalent | A real reagent corresponding to a synthon. | Cyclopropylmethyl bromide and a cyclopentanone enolate. |
| Functional Group Interconversion (FGI) | The conversion of one functional group to another. | Reduction of Spiro[2.4]heptan-4-one to this compound. |
Complexity Analysis and Strategic Bond Cleavages
The complexity of a target molecule is a key factor in designing a synthetic route. nih.gov Molecular complexity can be assessed based on various factors, including the number of rings, stereocenters, and functional groups. nih.gov The goal of retrosynthetic analysis is to reduce this complexity in a stepwise and logical manner. nih.gov
Complexity in Spirocyclic Systems:
Spirocycles like this compound possess a higher degree of three-dimensionality and rigidity compared to their acyclic or simple cyclic counterparts. The spirocenter, being a quaternary carbon, introduces a significant level of steric hindrance that must be considered during synthetic planning.
Strategic Bond Cleavages:
Strategic bond cleavages are disconnections that lead to a significant simplification of the molecular structure. In polycyclic systems, disconnections that open up bridged or fused ring systems are often considered strategic. acs.org For spirocyclic compounds, key strategic disconnections involve the bonds to the spirocenter, as these cleavages can separate the two rings and dramatically reduce the complexity of the molecule.
When analyzing this compound, strategic disconnections would involve breaking the bonds of either the cyclopropane or the cyclopentane ring adjacent to the spiro atom. The choice of which ring to disconnect would depend on the availability of reliable reactions to form that ring in the forward synthesis. For instance, the formation of a cyclopropane ring can often be achieved through carbene addition to an alkene, suggesting a disconnection of the cyclopropane ring back to a cyclopentenone derivative.
Case Studies in Retrosynthesis of Spiro[2.4]heptane Derivatives
Case Study: Retrosynthesis of Acorenone B
Acorenone B is a member of the acorane family of sesquiterpenoids and possesses a spiro[4.5]decane framework. nih.gov Its retrosynthesis demonstrates the application of strategic disconnections and functional group interconversions in the context of a spirocyclic natural product.
Retrosynthetic Analysis of Acorenone B:
The retrosynthesis of Acorenone B can be envisioned as follows:
Functional Group Interconversion: The ketone functionality in Acorenone B can be introduced late in the synthesis. A key precursor could be a hydrocarbon with the same carbon skeleton.
Disconnection of the Spirocyclic System: The crucial disconnection involves the cleavage of the spirocyclic system. A common strategy for the formation of spirocycles is through an intramolecular alkylation or a rearrangement reaction. In the retrosynthesis of acoranes, a key disconnection often involves breaking a bond to the spirocenter, leading to a cyclodecenone intermediate.
Simplification of the Precursor: This cyclodecenone can be further simplified. For example, a double bond within the ten-membered ring could be the result of an olefination reaction in the forward synthesis, such as a Wittig or Horner-Wadsworth-Emmons reaction. This leads to a disconnection into two smaller, more manageable fragments.
Further Disconnections: These smaller fragments can then be disconnected back to simple, commercially available starting materials using standard retrosynthetic strategies.
This case study highlights a common approach to the synthesis of spirocyclic natural products, where the key spirocyclic core is constructed through a carefully planned intramolecular cyclization reaction. The principles demonstrated in the retrosynthesis of acorane sesquiterpenes are directly applicable to the design of a synthetic route for this compound and its derivatives. By applying these strategies, chemists can efficiently navigate the complexities of spirocyclic systems and access a wide range of novel molecules.
Q & A
Q. How can synthetic routes for Spiro[2.4]heptan-4-ol derivatives be optimized for higher yields?
Methodological Answer: Optimization involves systematic variation of reaction parameters. For example:
- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(MeCN)₂, XPhos) are critical for cross-coupling steps, as demonstrated in the synthesis of rel-ethyl 4-oxo-spiro derivatives .
- Temperature control : Heating at 60–100°C in anhydrous dioxane under N₂ ensures efficient coupling while minimizing side reactions .
- Purification : Flash chromatography with gradients (e.g., 4–40% Et₂O/pentane) improves separation of stereoisomers .
- Yield tracking : Compare yields across multiple trials using HRMS and NMR for purity assessment .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign spirocyclic stereochemistry by analyzing coupling constants (e.g., J = 5–8 Hz for adjacent protons) and comparing experimental shifts to computational models .
- HRMS : Confirm molecular formulas with <2 ppm mass accuracy (e.g., [M + Na]⁺ peaks) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretches at ~1758 cm⁻¹) to validate ketone or alcohol intermediates .
- Cross-validation : Use X-ray crystallography (if available) to resolve ambiguities in NMR assignments .
Q. How should reaction conditions be tailored to minimize steric hindrance in spirocyclic systems?
Methodological Answer:
- Solvent choice : Low-polarity solvents (e.g., Et₂O, THF) reduce aggregation of bulky intermediates .
- Temperature modulation : Slow addition of reagents at -78°C (e.g., tBuLi) prevents undesired side reactions in sterically crowded environments .
- Protecting groups : Use tert-butyldiphenylsilyl (TBDPS) ethers to shield hydroxyl groups during coupling steps, as shown in Enamine Ltd.’s protocols .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
Methodological Answer:
- Iterative computational analysis : Use software like Gaussian or ACD/Labs to simulate NMR spectra and match experimental coupling constants. For example, Varian HA-100-derived data resolved ambiguities in spiro[2.4]heptadiene assignments .
- Selective decoupling : Apply 2D NMR techniques (e.g., COSY, NOESY) to distinguish overlapping signals in crowded spectral regions .
- Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments and validate assignments .
Q. What strategies are effective for elucidating the reaction mechanisms of spirocyclic systems?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
- Intermediate trapping : Use low-temperature quenching (e.g., NH₄Cl sat. solution) to isolate transient species for spectroscopic analysis .
- DFT calculations : Model transition states and energy barriers to predict regioselectivity in Pd-catalyzed cross-couplings .
Q. How can high-throughput methods be adapted for spirocyclic compound screening?
Methodological Answer:
- Automated synthesis platforms : Implement robotic liquid handlers for parallel reactions under controlled N₂ atmospheres .
- SPIRO imaging assays : Adapt protocols from biological studies (e.g., seed germination assays) to track reaction progress in real-time via UV/Vis or fluorescence .
- Data pipelines : Use ImageJ/R scripts for batch processing of spectral or chromatographic data, ensuring reproducibility .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental thermodynamic data (e.g., ΔfH°)?
Methodological Answer:
- Error source analysis : Check purity of samples (via HRMS) and calibration of instruments (e.g., DSC for enthalpy measurements) .
- Benchmarking : Compare results against NIST-standardized data for related spiro compounds (e.g., spiro[2.4]hepta-4,6-diene ΔfH°gas = 238 kJ/mol) .
- Collaborative validation : Share raw data with third-party labs using platforms like Zenodo to verify reproducibility .
Q. What statistical frameworks are appropriate for analyzing spirocyclic compound bioactivity data?
Methodological Answer:
- CONSORT guidelines : For in vivo studies, report randomization, blinding, and effect sizes to mitigate bias .
- Multivariate regression : Use R/Python packages (e.g., SciKit-Learn) to correlate structural descriptors (e.g., logP, steric bulk) with activity .
- Power analysis : Predefine sample sizes using tools like G*Power to ensure statistical significance (α < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
